molecular formula C8H14O2 B2690866 2-Methyl-2-(oxiran-2-ylmethyl)oxolane CAS No. 2253629-71-7

2-Methyl-2-(oxiran-2-ylmethyl)oxolane

Cat. No. B2690866
CAS RN: 2253629-71-7
M. Wt: 142.198
InChI Key: LKTUCFNODJWKQG-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxiran-2-ylmethyl)oxolane, commonly known as MOME, is a cyclic ether that has been extensively studied for its potential applications in various fields of research. MOME has a unique structure that makes it an excellent candidate for use in various chemical reactions and as a building block for more complex molecules.

Scientific Research Applications

Chiral Resolution and Enantioselective Synthesis

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally related to 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, has been identified as a versatile reagent for determining the enantiomeric excess of α-chiral amines through regioselective ring-opening. This process, facilitated by its fluorinated nature, allows for straightforward identification and quantification of diastereomeric products via NMR and HPLC, showcasing its potential in synthetic organic chemistry (Rodríguez-Escrich et al., 2005).

Polymer Science and Coatings

Research into "Quat-Primer" polymers bearing cationic and reactive groups has led to the development of functional macromolecules with applications in coatings and material science. These polymers, synthesized from branched poly(ethylene imine) and derivatives including (2-oxo-1,3-dioxolan-4-yl)methyl(oxiran-2-ylmethyl)carbamate, exhibit unique properties such as forming ultrathin, durable coatings on substrates, highlighting their utility in advanced material applications (Goel et al., 2008).

Corrosion Inhibition

A study on the corrosion inhibition effectiveness of aromatic epoxy monomers, specifically 2-(oxiran-2-yl-methoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AEM1) and N,N-bis(oxiran-2-ylmethyl)-2-((oxiran-2-ylmethyl) thio)aniline (AEM2), demonstrated their significant potential in protecting carbon steel in acidic environments. These compounds, through electrochemical assessments, have shown high effectiveness as corrosion inhibitors, following the Langmuir isotherm model for adsorption on metal surfaces (Dagdag et al., 2019).

Organic Synthesis and Catalysis

The Lewis acid-catalyzed carbon-carbon bond cleavage of aryl oxiranyl diketones, leading to the synthesis of cis-2,5-disubstituted 1,3-dioxolanes, illustrates the utility of oxirane derivatives in generating important intermediates for organic synthesis. This method offers a one-step, diastereoselective route to these compounds via [3 + 2] cycloadditions, demonstrating the critical role of oxiranes in facilitating novel synthetic pathways (Chen et al., 2011).

properties

IUPAC Name

2-methyl-2-(oxiran-2-ylmethyl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(3-2-4-10-8)5-7-6-9-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTUCFNODJWKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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